{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride
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Overview
Description
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride is a chemical compound with the molecular formula C15H26ClNO2 and a molecular weight of 287.83 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, a methylpropoxy group, and a propylamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(2-methylpropoxy)benzaldehyde.
Reductive Amination: The intermediate is then subjected to reductive amination with propylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylpropoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium triacetoxyborohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity or receptor binding.
Medicine
Although not widely used as a drug, the compound’s structure makes it a candidate for medicinal chemistry research, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride exerts its effects depends on its interaction with specific molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved can vary based on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(methyl)amine hydrochloride
- {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(ethyl)amine hydrochloride
- {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(butyl)amine hydrochloride
Uniqueness
Compared to its analogs, {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride is unique due to the specific length and branching of its propylamine group. This structural variation can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted research applications.
Biological Activity
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. The compound features a methoxy group, a methylpropoxy group, and a propylamine moiety attached to a phenyl ring, which may contribute to its pharmacological properties.
- Molecular Formula : C15H25NO2·HCl
- Molecular Weight : 287.83 g/mol
- Structure : The compound's structure includes functional groups that are often associated with various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, influencing various biochemical pathways. The exact mechanisms remain under investigation, but potential targets include neurotransmitter receptors and enzymes involved in metabolic processes.
Biological Activities
Research into the biological activities of this compound has highlighted several promising areas:
1. Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar effects.
2. Anticancer Potential
The compound's ability to influence cell signaling pathways makes it a candidate for anticancer research. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
3. Neuropharmacological Effects
Given its structural similarities to known psychoactive compounds, there is interest in exploring its effects on the central nervous system. Initial findings suggest it may influence serotonin pathways without inducing neurotoxicity, which is a significant concern with many psychoactive substances .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Efficacy : A study highlighted the antimicrobial properties of phenolic compounds similar to this amine derivative, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µM .
- Anticancer Activity Assessment : In vitro assays showed that related compounds could significantly reduce cell viability in breast cancer cell lines, suggesting that this compound might exhibit similar anticancer properties .
- Neuropharmacological Evaluation : Behavioral pharmacology studies indicated that structurally similar compounds did not alter serotonin levels significantly after administration, hinting at a safer profile for neuropharmacological applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-8-16-10-13-6-7-14(15(9-13)17-4)18-11-12(2)3;/h6-7,9,12,16H,5,8,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZAJRRBHOJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC(C)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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